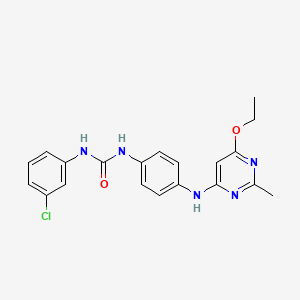

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

The compound 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea-based small molecule featuring a 3-chlorophenyl group and a pyrimidine-containing aryl moiety. The pyrimidine ring is substituted with an ethoxy group at position 6 and a methyl group at position 2, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-7-9-16(10-8-15)25-20(27)26-17-6-4-5-14(21)11-17/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFYQOJVXYDRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

-

Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the 6-ethoxy-2-methylpyrimidin-4-amine intermediate. This can be achieved through the reaction of ethyl acetoacetate with guanidine, followed by cyclization and subsequent alkylation.

-

Coupling with Chlorophenyl Isocyanate: : The pyrimidinyl intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative. This step typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered chemical properties.

-

Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of reduced derivatives with different functional groups.

-

Substitution: : The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several scientific research applications, including:

-

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and mechanisms.

-

Medicine: : The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

-

Industry: : In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with urea derivatives bearing aromatic and heterocyclic substituents. Key analogs include:

Key Observations :

- Pyrimidine vs. Thiazole Scaffolds : Compounds with pyrimidine substituents (e.g., ) exhibit lower molecular weights compared to thiazole-linked analogs (e.g., 9f, 11f) due to reduced heterocyclic complexity. The ethoxy and methyl groups on the target compound’s pyrimidine may enhance lipophilicity compared to dimethyl or pyrrolidinyl substituents .

- Substituent Position : The 3-chlorophenyl group is conserved across analogs, but substitutions on the distal aromatic ring (e.g., bromo-trifluoromethyl in vs. pyrimidine in the target) significantly alter electronic properties and binding affinity.

Physicochemical Properties

- Melting Points : Analogs with rigid heterocycles (e.g., thiazole in : 188–207°C) exhibit higher melting points than less structured derivatives. The target compound’s pyrimidine ring may confer moderate thermal stability, comparable to dimethylpyrimidine analogs .

- Molecular Weight and Solubility : The target compound’s molecular weight (~480–500 g/mol, estimated) places it within the "drug-like" range. The ethoxy group may improve solubility in polar solvents compared to trifluoromethyl or bromo substituents .

Biological Activity

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chlorophenyl moiety and a pyrimidine derivative, suggests various biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is C18H22ClN5O2. The presence of the chlorophenyl group is believed to enhance the compound's interaction with biological targets due to its electron-withdrawing properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, leading to the modulation of various signaling pathways. Research indicates that it may inhibit certain kinases involved in cell proliferation and survival, making it a candidate for cancer treatment.

Key Mechanisms:

- Enzyme Inhibition : The compound is thought to bind to active sites of target enzymes, preventing their normal function.

- Cell Signaling Modulation : By affecting signaling pathways, it may induce apoptosis in cancer cells or alter cellular responses to external stimuli.

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 3.50 ± 0.15 |

| HCT116 | 4.20 ± 0.20 |

| PC3 | 5.10 ± 0.25 |

These results indicate that the compound exhibits potent activity comparable to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. For example, variations in the substituents on the phenyl and pyrimidine rings have been shown to affect binding affinity and biological activity.

Table 2: Structure-Activity Relationships

| Compound Name | Structural Features | IC50 (μM) |

|---|---|---|

| Compound A | Chlorophenyl | 3.50 |

| Compound B | Bromophenyl | 5.00 |

| Compound C | Fluorophenyl | 4.00 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Inhibition of Cancer Cell Proliferation : Research published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against BRAF kinase, a critical target in certain cancers.

- Synergistic Effects with Other Agents : Studies indicated that when combined with other chemotherapeutics, such as sorafenib, the chlorophenyl urea derivative enhanced overall therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.